molecular formula C13H16F3N B13969354 N-(3-ethylbenzyl)-N-(trifluoromethyl)cyclopropanamine

N-(3-ethylbenzyl)-N-(trifluoromethyl)cyclopropanamine

Cat. No.: B13969354
M. Wt: 243.27 g/mol
InChI Key: ICAMSEZNYIHBOL-UHFFFAOYSA-N
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Description

N-(3-ethylbenzyl)-N-(trifluoromethyl)cyclopropanamine is an organic compound characterized by the presence of a cyclopropane ring, an ethylbenzyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylbenzyl)-N-(trifluoromethyl)cyclopropanamine typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through the reaction of an alkene with a carbene precursor under suitable conditions.

    Introduction of the Ethylbenzyl Group: This step involves the alkylation of the cyclopropane intermediate with an ethylbenzyl halide in the presence of a base.

    Addition of the Trifluoromethyl Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylbenzyl)-N-(trifluoromethyl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used in substitution reactions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives

Scientific Research Applications

N-(3-ethylbenzyl)-N-(trifluoromethyl)cyclopropanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of N-(3-ethylbenzyl)-N-(trifluoromethyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(3-ethylbenzyl)-N-(trifluoromethyl)cyclopropanamine analogs: Compounds with similar structures but different substituents.

    Cyclopropanamine derivatives: Compounds with variations in the cyclopropane ring or amine group.

    Trifluoromethylated compounds: Compounds containing the trifluoromethyl group with different core structures.

Uniqueness

This compound is unique due to the combination of its structural features, including the cyclopropane ring, ethylbenzyl group, and trifluoromethyl group. This combination imparts specific chemical and physical properties that distinguish it from other similar compounds, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H16F3N

Molecular Weight

243.27 g/mol

IUPAC Name

N-[(3-ethylphenyl)methyl]-N-(trifluoromethyl)cyclopropanamine

InChI

InChI=1S/C13H16F3N/c1-2-10-4-3-5-11(8-10)9-17(12-6-7-12)13(14,15)16/h3-5,8,12H,2,6-7,9H2,1H3

InChI Key

ICAMSEZNYIHBOL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)CN(C2CC2)C(F)(F)F

Origin of Product

United States

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